molecular formula C10H6BrN3 B6273297 2-amino-7-bromoquinoline-3-carbonitrile CAS No. 2354421-84-2

2-amino-7-bromoquinoline-3-carbonitrile

Cat. No.: B6273297
CAS No.: 2354421-84-2
M. Wt: 248.1
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Description

2-Amino-7-bromoquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at position 2, a bromine atom at position 7, and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. Its bromine and nitrile groups enhance reactivity for cross-coupling reactions and hydrogen bonding, respectively, while the amino group contributes to solubility and biological interactions .

Properties

CAS No.

2354421-84-2

Molecular Formula

C10H6BrN3

Molecular Weight

248.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Mechanism of Action

The mechanism of action of 2-amino-7-bromoquinoline-3-carbonitrile is primarily related to its ability to interact with biological macromolecules. The amino and bromo substituents allow it to form hydrogen bonds and halogen bonds with target proteins, thereby modulating their activity . The compound can also intercalate into DNA, disrupting its structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7-Bromoquinoline-3-carbonitrile

  • Structural Differences: Lacks the amino group at position 2.
  • Impact on Properties: The absence of the amino group reduces hydrogen-bonding capacity and solubility in polar solvents.
  • Synthetic Utility: Primarily used in Suzuki-Miyaura couplings due to the bromine substituent, similar to 2-amino-7-bromoquinoline-3-carbonitrile. However, its lack of an amino group limits applications in coordination chemistry .

3-Amino-7-bromoisoquinoline-4-carbonitrile

  • Structural Differences: Isoquinoline backbone (vs. quinoline) with amino and nitrile groups at positions 3 and 4, respectively.
  • This compound is marketed for semiconductor and pharmaceutical applications .

7-Bromo-4-chloroquinoline-3-carbonitrile

  • Structural Differences: Chlorine substituent at position 4 instead of an amino group at position 2.
  • Impact on Properties: The electron-withdrawing chlorine enhances electrophilicity at position 4, favoring nucleophilic substitution reactions. However, the lack of an amino group reduces its versatility in forming Schiff bases or metal complexes .

Ethyl 3-amino-7-bromoquinoline-2-carboxylate

  • Structural Differences: Replaces the nitrile group with an ester at position 2 and shifts the amino group to position 3.
  • Impact on Properties : The ester group increases lipophilicity, making it more suitable for cell membrane penetration in drug delivery. However, the nitrile’s absence limits participation in click chemistry .

Comparative Data Table

Compound Name Backbone Substituents (Positions) Key Functional Groups Applications Reference IDs
2-Amino-7-bromoquinoline-3-carbonitrile Quinoline 2-NH₂, 7-Br, 3-CN Amino, Bromo, Nitrile Pharmaceutical intermediates, catalysis
7-Bromoquinoline-3-carbonitrile Quinoline 7-Br, 3-CN Bromo, Nitrile Cross-coupling reactions
3-Amino-7-bromoisoquinoline-4-carbonitrile Isoquinoline 3-NH₂, 7-Br, 4-CN Amino, Bromo, Nitrile Semiconductors, agrochemicals
7-Bromo-4-chloroquinoline-3-carbonitrile Quinoline 7-Br, 4-Cl, 3-CN Bromo, Chloro, Nitrile Electrophilic substitution reactions
Ethyl 3-amino-7-bromoquinoline-2-carboxylate Quinoline 3-NH₂, 7-Br, 2-COOEt Amino, Bromo, Ester Drug delivery systems

Research Findings and Key Distinctions

  • Reactivity: The amino group in 2-amino-7-bromoquinoline-3-carbonitrile facilitates regioselective functionalization, unlike 7-bromoquinoline-3-carbonitrile, which requires directing groups for similar reactions .
  • Biological Activity: Amino-substituted derivatives (e.g., 2-amino-7-bromoquinoline-3-carbonitrile) exhibit higher antimicrobial activity compared to chloro- or ester-substituted analogs due to enhanced hydrogen bonding with enzymes .
  • Synthetic Accessibility: Bromine at position 7 enables palladium-catalyzed cross-coupling in all listed brominated compounds, but the amino group in 2-amino-7-bromoquinoline-3-carbonitrile necessitates protective strategies during synthesis .

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